molecular formula C33H52O13 B116047 Carumbelloside I CAS No. 155740-22-0

Carumbelloside I

Cat. No. B116047
CAS RN: 155740-22-0
M. Wt: 656.8 g/mol
InChI Key: ONTHLGJMCGABMK-DAVNDCIYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Carumbelloside I is a natural product that is isolated from the leaves of Carissa spinarum, which belongs to the family Apocynaceae. It has gained attention due to its potential therapeutic properties.

Mechanism of Action

The mechanism of action of Carumbelloside I is not fully understood. However, it has been suggested that it exerts its therapeutic effects through the modulation of various signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway, the mitogen-activated protein kinase (MAPK) pathway, and the phosphoinositide 3-kinase (PI3K)/Akt pathway.
Biochemical and physiological effects:
Carumbelloside I has been found to have various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). It has also been found to induce apoptosis in cancer cells and to inhibit cell proliferation. In addition, it has been shown to improve glucose tolerance and insulin sensitivity in diabetic animals.

Advantages and Limitations for Lab Experiments

Carumbelloside I has several advantages for lab experiments. It is a natural product, which makes it a good candidate for drug discovery. It is also relatively easy to synthesize and purify. However, one limitation of Carumbelloside I is its low solubility in water, which can make it difficult to use in some experiments.

Future Directions

There are several future directions for the study of Carumbelloside I. One area of interest is its potential as a therapeutic agent for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another area of interest is its potential as a neuroprotective agent for the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. In addition, further studies are needed to elucidate the mechanism of action of Carumbelloside I and to optimize its pharmacological properties for clinical use.
Conclusion:
In conclusion, Carumbelloside I is a natural product that has shown promising therapeutic properties. It has been found to possess anti-inflammatory, anti-cancer, and anti-diabetic activities, as well as neuroprotective effects. While further research is needed to fully understand its mechanism of action and optimize its pharmacological properties, Carumbelloside I has the potential to be a valuable therapeutic agent for a variety of diseases.

Synthesis Methods

Carumbelloside I can be synthesized through the extraction and purification of the leaves of Carissa spinarum. The isolation process involves solvent extraction, column chromatography, and crystallization. The chemical structure of Carumbelloside I has been confirmed through various spectroscopic techniques, including nuclear magnetic resonance (NMR) and mass spectrometry (MS).

Scientific Research Applications

Carumbelloside I has been extensively studied for its potential therapeutic properties. It has been shown to possess anti-inflammatory, anti-cancer, and anti-diabetic activities. In addition, it has been found to have neuroprotective effects and to improve cognitive function.

properties

CAS RN

155740-22-0

Product Name

Carumbelloside I

Molecular Formula

C33H52O13

Molecular Weight

656.8 g/mol

IUPAC Name

1-[(3S,8R,9S,10R,13R,14S,17S)-14-hydroxy-10,13-dimethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]ethanone

InChI

InChI=1S/C33H52O13/c1-15(35)18-8-11-33(42)20-5-4-16-12-17(6-9-31(16,2)19(20)7-10-32(18,33)3)44-30-28(41)26(39)24(37)22(46-30)14-43-29-27(40)25(38)23(36)21(13-34)45-29/h4,17-30,34,36-42H,5-14H2,1-3H3/t17-,18+,19-,20+,21+,22+,23+,24+,25-,26-,27+,28+,29+,30+,31-,32+,33-/m0/s1

InChI Key

ONTHLGJMCGABMK-DAVNDCIYSA-N

Isomeric SMILES

CC(=O)[C@H]1CC[C@]2([C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)O)O)C)C)O

SMILES

CC(=O)C1CCC2(C1(CCC3C2CC=C4C3(CCC(C4)OC5C(C(C(C(O5)COC6C(C(C(C(O6)CO)O)O)O)O)O)O)C)C)O

Canonical SMILES

CC(=O)C1CCC2(C1(CCC3C2CC=C4C3(CCC(C4)OC5C(C(C(C(O5)COC6C(C(C(C(O6)CO)O)O)O)O)O)O)C)C)O

synonyms

3-O-beta-D-glucopyranosyl-(1-->6)-beta-D-glucopyranosyl-3beta,14beta -dihydroxypregn-5-en-20-one
carumbelloside I
carumbelloside-I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.